

A Comparative Analysis of Farnesane and Conventional Jet Fuel Emissions for Aviation

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Compound of Interest

Compound Name: Farnesane

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An objective, data-driven guide for researchers and scientists on the emissions profiles of **farnesane**-based sustainable aviation fuel compared to traditional petroleum-derived jet fuel.

Farnesane, a renewable synthesized iso-paraffinic (SIP) fuel, is emerging as a promising alternative to conventional jet fuel, offering potential benefits in reducing the environmental impact of aviation.[1] Derived from the fermentation of sugars and subsequent hydroprocessing, **farnesane** (C₁₅H₃₂) presents a pure, single-molecule composition, contrasting with the complex mixture of hydrocarbons found in petroleum-based Jet A/A-1.[2][3][4] This guide provides a detailed comparison of their emission characteristics, supported by experimental data, to inform research and development in sustainable aviation fuels (SAFs).

Quantitative Emissions Data

The combustion of **farnesane** and its blends with conventional jet fuel has been shown to significantly reduce certain key emissions, particularly non-volatile particulate matter (nvPM) and sulfur oxides (SO_x). The absence of aromatic compounds and sulfur in **farnesane** is a primary contributor to these reductions.[5][6] Below is a summary of quantitative data from various studies comparing emissions from **farnesane** blends and conventional jet fuel.

Emission Type	Fuel Type	Engine/Combustor Condition	Result	Reference Study Insight
Particulate Matter (PM)	Farnesane/Jet A-1 Blends	Idle	Up to 40% reduction in particle number	Attributed to the lack of aromatic structures in farnesane.[5]
Farnesane/Jet A-1 Blends	Cruise	Up to 7% reduction in particle number	Reductions are less pronounced at higher thrust settings.[5]	
50% HEFA-SPK Blend ¹	Various	40-60% reduction in PM Emission Index (EI-PM)	Demonstrates the significant impact of paraffinic SAFs on particulate emissions.[7]	
100% FT-SPK ¹	Various	70-95% reduction in PM Emission Index (EI-PM)	Highlights the benefits of fully synthetic, aromatic-free fuels.[7][8]	
Nitrogen Oxides (NO _x)	10% & 20% Farnesane-Kerosene Blends	CFM56-5C4 Gas Turbine	Slight decrease compared to pure kerosene	No significant difference was observed between the 10% and 20% blends. [9]
Amyris Farnesane	Lab-scale Combustor (Equivalence ratio ~0.6)	~1.5 ppm (minimum NO)	Other SAFs like HEFA-SPK and Gevo ATJ showed slightly lower NO emissions (<1 ppm).[9]	

50% HEFA-SPK/Jet A-1 Blend	Turbofan Engine (95% load)	Small but significant drop in NOx	Consistent findings across different engine types. [9]	
Carbon Monoxide (CO)	10% & 20% Farnesane-Kerosene Blends	CFM56-5C4 Gas Turbine	Almost identical emission trends to pure kerosene	Indicates comparable combustion efficiency under the tested conditions. [9]
Amyris Farnesane	Lab-scale Combustor	Minimum of ~1300 ppm	CO emissions were found to be slightly higher than other tested SAFs in this specific combustor. [9]	
Sulfur Oxides (SOx)	Farnesane (SIP fuel)	Not specified	Up to 99% lower sulfur content than conventional jet fuel	Farnesane contains virtually no sulfur, leading to a direct and significant reduction in SOx emissions. [7] [10]
Greenhouse Gases (GHG)	Farnesane from Sugarcane	Life Cycle Analysis (LCA)	>50% reduction in GHG emissions vs. conventional fuel	This accounts for the entire production pathway from feedstock to combustion. [1]

¹Data for Hydroprocessed Esters and Fatty Acids (HEFA) and Fischer-Tropsch (FT) fuels are included for broader context, as they are well-studied paraffinic SAFs and their emission characteristics are often compared with **farnesane**.

Experimental Protocols and Methodologies

The data presented above are derived from various experimental setups designed to measure engine emissions under controlled conditions. While specific parameters vary between studies, the general methodologies follow established protocols for aviation emissions testing.

1. Fuel Specifications and Blending:

- **Farnesane:** Synthesized Iso-Paraffinic (SIP) fuel, specifically 2,6,10-trimethyldodecane, meeting ASTM D7566 Annex A3 specifications.[3][10] It is typically blended with conventional Jet A/A-1 at ratios of 10-50% by volume for use in commercial aircraft.[9][11]
- **Conventional Jet Fuel:** Jet A or Jet A-1, meeting ASTM D1655 specifications, is used as the reference fuel.

2. Engine and Combustor Testing:

- **Full-Scale Engine Tests:** Emissions from **farnesane** blends have been evaluated using commercial aircraft engines such as the CFM56-5C4.[9] Testing is conducted across various power settings that simulate different flight phases, including idle, taxi, takeoff, and cruise, according to the ICAO Landing and Takeoff (LTO) cycle definitions.[12][13]
- **Lab-Scale Combustor Rigs:** To isolate combustion characteristics, fuels are tested in specialized rigs like high-intensity reverse flow combustors.[9] These tests allow for precise control over parameters such as fuel-air equivalence ratio, temperature, and pressure.[14]

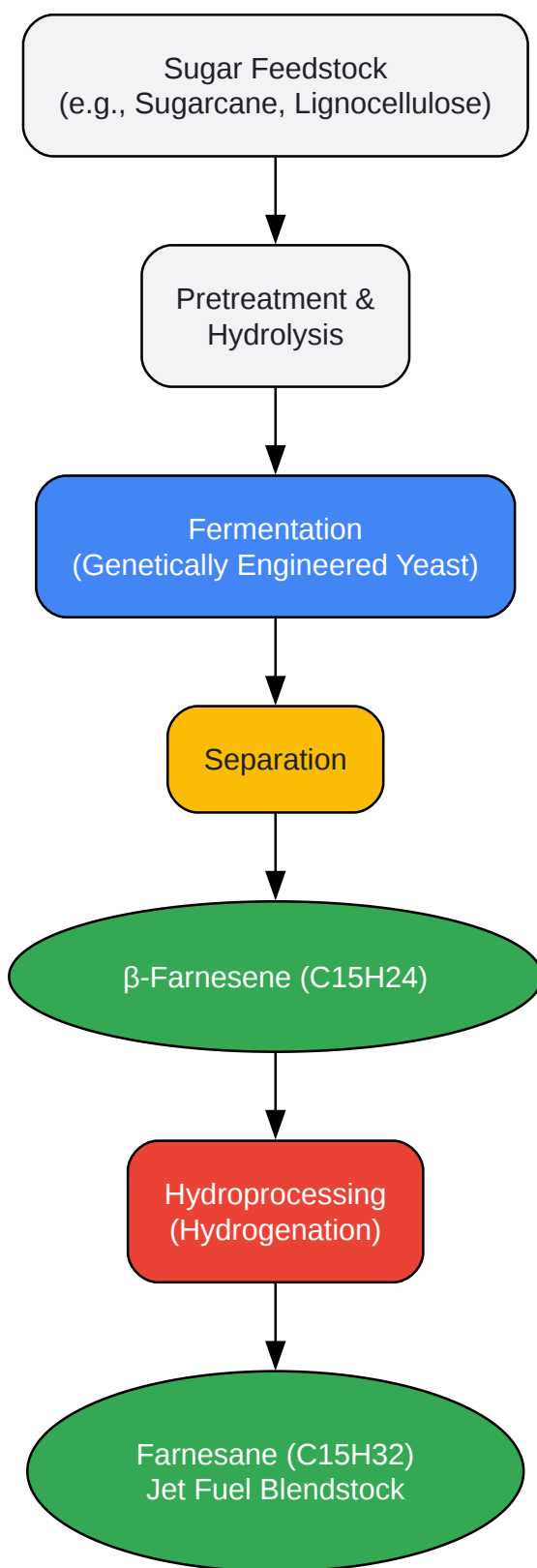
3. Emissions Measurement and Analysis:

- **Gas-Phase Emissions (NO_x, CO, CO₂):** Standard gas analyzers are used to measure concentrations in the engine exhaust. For instance, NO_x is commonly measured using chemiluminescence detectors (CLD).[7]
- **Particulate Matter (PM):** Non-volatile PM emissions are quantified using instruments that measure particle number and mass concentration. This often involves a sampling system that extracts exhaust gas, which is then analyzed to determine the properties of the emitted particles.[15]

- Data Reporting: Emissions are typically reported as an Emission Index (EI), defined as grams of pollutant emitted per kilogram of fuel burned (g/kg fuel).[16] For life cycle analysis, emissions are often expressed in grams of CO2 equivalent per megajoule of energy (gCO2e/MJ).[17][18]

Farnesane Production Pathway

Farnesane is produced through a multi-step biotechnological and chemical process known as Hydroprocessed Fermented Sugars to Synthetic Isoparaffins (HFS-SIP).[10] The process begins with a sugar feedstock, which is converted into the hydrocarbon precursor farnesene, followed by a standard hydroprocessing step.



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Caption: Production of **farnesane** from sugar feedstock.

This streamlined pathway from sugar to a pure C15 isoparaffin is a key advantage, as it avoids the formation of aromatics and sulfur compounds that are inherent to crude oil refining, directly contributing to the cleaner emissions profile of **farnesane** upon combustion.[5][6]

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